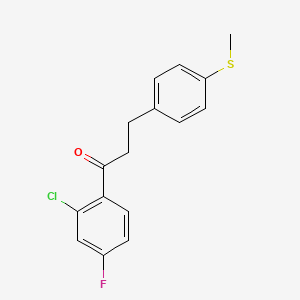

2'-Chloro-4'-fluoro-3-(4-thiomethylphenyl)propiophenone

Description

2'-Chloro-4'-fluoro-3-(4-thiomethylphenyl)propiophenone (CAS: 794573-87-8) is a halogenated propiophenone derivative characterized by a chloro substituent at the 2'-position, a fluoro group at the 4'-position, and a thiomethyl (-SCH₃) moiety on the para position of the phenyl ring attached to the propiophenone backbone. This compound has been studied for its reactivity in organic synthesis, particularly in sulfur-related transformations, but it is currently listed as a discontinued product .

Properties

IUPAC Name |

1-(2-chloro-4-fluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFOS/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-8-5-12(18)10-15(14)17/h2-3,5-8,10H,4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYPBCVYFFOCUDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644393 | |

| Record name | 1-(2-Chloro-4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-61-8 | |

| Record name | 1-(2-Chloro-4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-4’-fluoro-3-(4-thiomethylphenyl)propiophenone typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate substituted benzene derivatives.

Reaction Conditions: The key steps include halogenation and thiomethylation reactions.

Final Product Formation: The final step involves the formation of the propiophenone moiety, which can be achieved through Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography would be essential to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-4’-fluoro-3-(4-thiomethylphenyl)propiophenone can undergo various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2’-Chloro-4’-fluoro-3-(4-thiomethylphenyl)propiophenone has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in studying enzyme interactions due to its unique functional groups.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2’-Chloro-4’-fluoro-3-(4-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, while the thiomethyl group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share a propiophenone core but differ in substituent patterns, halogens, or functional groups. These variations significantly impact their reactivity, stability, and biological interactions.

Substituent Position and Halogenation Effects

- 2'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone (CAS: 898791-14-5): Replacing the thiomethyl group with a methyl (-CH₃) group at the 3-position of the phenyl ring reduces sulfur-mediated reactivity. The methyl group enhances lipophilicity but may decrease electrophilicity compared to the thiomethyl analog .

Functional Group Variations

- 2'-Chloro-4'-fluoro-3-(3-methoxyphenyl)propiophenone (CAS: 898775-04-7): The methoxy group at the 3-position enhances solubility in polar solvents due to hydrogen bonding, contrasting with the thiomethyl group’s weaker polarity .

Sulfur-Containing Derivatives

- 4'-Bromo-3'-fluoro-3-(4-thiomethylphenyl)propiophenone: Bromine substitution at the 4'-position increases molecular weight (vs. chlorine) and may enhance halogen bonding interactions. The thiomethyl group’s sulfur atom can participate in nucleophilic reactions or metal coordination, distinguishing it from non-sulfur analogs .

α-Functionalization Reactions

Propiophenone derivatives undergo α-phenylselenation with diphenyl diselenide. For example:

- Propiophenone itself yields α-phenylselenopropiophenone in 0.59 mmol under cesium carbonate catalysis .

- The thiomethyl group in 2'-chloro-4'-fluoro-3-(4-thiomethylphenyl)propiophenone may sterically hinder or electronically modulate similar reactions, though direct data are unavailable.

Sulfur-Morpholine Interactions

Propiophenone reacts with sulfur and morpholine to form β-morpholinopropiophenone and other derivatives . The thiomethyl group in the target compound could facilitate alternative pathways, such as thiol-disulfide exchange or sulfoxide formation, diverging from methyl- or methoxy-substituted analogs.

Research Implications

- Electronic Effects : Halogens and sulfur groups modulate electron density, affecting carbonyl reactivity and interaction with biological targets.

- Synthetic Utility : Thiomethyl groups offer unique pathways for further derivatization (e.g., oxidation to sulfoxides) compared to methyl or methoxy analogs .

Biological Activity

2'-Chloro-4'-fluoro-3-(4-thiomethylphenyl)propiophenone is an organic compound with the molecular formula C16H14ClFOS and a molecular weight of approximately 325.26 g/mol. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique structural features, which include a propiophenone backbone, a chloro group, a fluoro group, and a thiomethyl group attached to the phenyl ring.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C16H14ClFOS |

| Molecular Weight | 325.26 g/mol |

| Melting Point | To be determined |

| Solubility | Soluble in organic solvents |

Preliminary studies indicate that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of the thiomethyl group is believed to enhance its biological activity by facilitating interactions with biological targets, such as enzymes and receptors.

Antimicrobial Activity

Research suggests that this compound may inhibit the growth of certain bacteria and fungi. For instance, studies have shown that derivatives of thiomethylphenylpropiophenones can exhibit significant antimicrobial properties, potentially through the disruption of cell membrane integrity or inhibition of metabolic pathways in microorganisms .

Anticancer Properties

In vitro studies have indicated that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation. Further investigations are needed to elucidate its specific mechanisms of action and potential therapeutic applications.

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial activity of various thiomethylphenylpropiophenone derivatives, including this compound. The results demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

- Anticancer Activity : Another study focused on the anticancer effects of related compounds, revealing that they could induce cell cycle arrest and apoptosis in human cancer cell lines. The study highlighted the importance of structural modifications, such as halogen substitutions, in enhancing biological activity .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2',4'-Dichloro-3-(4-thiomethylphenyl)propiophenone | C16H14Cl2OS | Contains two chlorine atoms |

| 3'-Chloro-3-(4-thiomethylphenyl)propiophenone | C16H14ClOS | Lacks fluorine substitution |

| 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone | C16H18OS | Contains additional methyl groups |

The presence of both chloro and fluoro groups in this compound is expected to enhance its reactivity and biological activity compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.